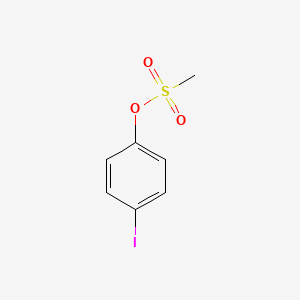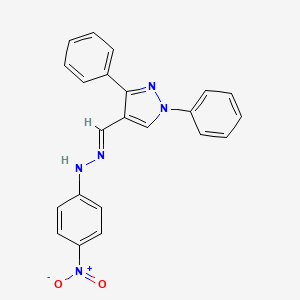
1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is a derivative of glucose, specifically a modified glucopyranose. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions, and a propanoylamino group at the 2 position. It is commonly used in various chemical and biochemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose typically involves the acetylation of a glucopyranose derivative The process begins with the protection of hydroxyl groups using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the propanoylamino group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl and propanoylamino groups play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Similar in structure but with an amino group instead of a propanoylamino group.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated glucopyranose derivative with an acetamido group.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Lacks the propanoylamino group, making it less reactive in certain contexts.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is unique due to the presence of the propanoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with enzymes or other biomolecules are required .
Propiedades
Fórmula molecular |
C17H25NO10 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
[3,4,6-triacetyloxy-5-(propanoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H25NO10/c1-6-13(23)18-14-16(26-10(4)21)15(25-9(3)20)12(7-24-8(2)19)28-17(14)27-11(5)22/h12,14-17H,6-7H2,1-5H3,(H,18,23) |
Clave InChI |
CREWSAARWKDFND-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)



![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)

![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)

